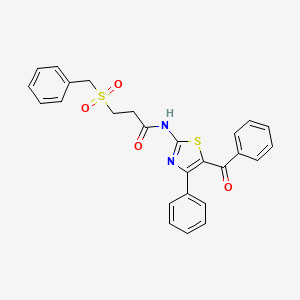

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide is a synthetic small molecule featuring a thiazole core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups at positions 5 and 4, respectively. Thiazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-benzylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S2/c29-22(16-17-34(31,32)18-19-10-4-1-5-11-19)27-26-28-23(20-12-6-2-7-13-20)25(33-26)24(30)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFUUFECCJUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide typically involves the cyclization of N-benzoylthiocarbamoyl derivatives with phenacyl bromide. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar scaffolds demonstrate potent activity against human breast cancer cell lines, including MDA-MB231 and MDA-MB468. The structure-activity relationship (SAR) analysis suggests that the presence of the benzoyl group is crucial for its anticancer efficacy .

Antimicrobial Activity

The compound's thiazole ring is known for its antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may possess similar activities against various pathogens.

Synthetic Pathways

The synthesis of this compound involves several key steps aimed at optimizing yield and purity. The synthetic routes typically include:

- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.

- Benzoylation : Introducing the benzoyl group at the 5-position of the thiazole.

- Sulfonamide Formation : Attaching the benzylsulfonyl moiety to the propanamide structure.

These steps are crucial for enhancing the compound's biological activity and ensuring effective interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Cytotoxicity Studies : A series of analogues were synthesized and tested for their cytotoxic effects on cancer cell lines, revealing that modifications in the thiazole structure significantly influence potency .

- Antimicrobial Testing : Compounds similar to this compound have been evaluated for their ability to inhibit microbial growth, showing promising results against resistant strains .

- Structure-Activity Relationship Analysis : Detailed SAR studies highlighted how specific functional groups affect the biological activity of thiazole-based compounds, guiding future design strategies for more effective derivatives .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Key Structural Features | Similarity Score | Hypothesized Pharmacological Impact |

|---|---|---|---|

| Target Compound : N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide | Thiazole core, benzoyl, phenyl, benzylsulfonyl propanamide | N/A | Potential anticancer activity due to thiazole’s role in kinase inhibition; high lipophilicity may enhance tissue penetration. |

| N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS 156324-47-9) | Isoxazole core, methylsulfonamido, benzenesulfonamide | 0.86 | Reduced lipophilicity vs. target compound; sulfonamide may improve solubility but limit membrane permeability. |

| 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 901397-84-0) | Isoxazole core, chloroacetamide, sulfamoyl | 0.94 | Chloroacetamide’s electrophilic nature may enhance covalent binding to targets but increase toxicity risks. |

| 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (CAS 133071-57-5) | Isoxazole core, chloroproanamide, sulfamoyl | 0.91 | Longer alkyl chain vs. 2-chloro analog may improve binding flexibility; chloro group could modulate reactivity. |

| 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (CAS 795287-23-9) | Isoxazole core, carboxylic acid, sulfamoyl | 0.89 | Carboxylic acid enhances solubility but may reduce blood-brain barrier penetration; ionizable group could aid in target interactions. |

Key Differences and Implications

Isoxazole-containing analogs () may exhibit different metabolic stability due to oxygen vs. sulfur in the ring.

Substituent Effects :

- Benzylsulfonyl in the target compound vs. methylsulfonamido or sulfamoyl in analogs: The bulkier benzyl group may improve binding to hydrophobic pockets (e.g., ATP-binding sites in kinases), while smaller sulfonamides could favor solubility.

- Chloroacetamide groups (CAS 901397-84-0) introduce electrophilic centers, risking off-target interactions but possibly increasing potency through covalent bonding .

Pharmacokinetic Properties :

- The target compound’s benzoyl and benzylsulfonyl groups suggest higher logP (lipophilicity) compared to analogs with carboxylic acids (CAS 795287-23-9) or methylsulfonamido groups, impacting absorption and distribution.

Research Findings and Screening Methods

- Microculture Tetrazolium Assay : A standard method () for evaluating cytotoxicity in human tumor cell lines. While specific data for the target compound is unavailable, structurally similar sulfonamide/isoxazole analogs are often screened using this assay. The high correlation (r² = 0.89–0.99) between tetrazolium reduction and cell viability supports its reliability for comparing growth inhibition profiles .

- Hypothetical Activity : Based on structural analogs, the target compound may exhibit superior kinase inhibition (e.g., EGFR or VEGFR) due to its thiazole core and bulky substituents, but its solubility limitations could require formulation optimization.

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including those similar to this compound. The mechanism of action is often attributed to inhibition of bacterial enzymes, such as dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of various thiazole derivatives against several Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| 5a | 8 | E. coli: 10.5 | S. aureus: 8 |

| B. subtilis: 9 | S. epidermidis: 6 | ||

| 4 | 7.5 | E. coli: 7 | S. aureus: 8 |

| 2 | 7.5 | E. coli: 6 |

These findings suggest that compounds with specific substitutions on the thiazole ring exhibit enhanced antibacterial activity, making them promising candidates for further development .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated extensively. Compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and cervical cancer cells.

Case Studies

-

Study on Breast Cancer Cells :

- A series of compounds were synthesized and tested against MDA-MB231 and MDA-MB468 breast cancer cell lines.

- Results indicated that certain thiazole derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation.

- Structure-Activity Relationship (SAR) :

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.